(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine
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Overview
Description
(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours . This method is straightforward and yields the desired compound with good purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar cyclization reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[4,5-c]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[4,5-c]pyridine core.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as refluxing, stirring, and temperature control.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
Chemistry
In chemistry, (5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its imidazo[4,5-c]pyridine core is structurally similar to purines, making it a valuable scaffold for designing enzyme inhibitors and receptor modulators .
Medicine
In medicine, derivatives of this compound have been investigated for their therapeutic potential. They exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry
Industrially, this compound is used in the development of agrochemicals and functional materials. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may act as an inhibitor of certain kinases or as a modulator of GABA receptors . These interactions can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Pyrazolo[4,3-c]pyridine: Exhibits similar chemical reactivity and applications in drug discovery.
Uniqueness
(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine is unique due to its specific substitution pattern and the presence of a methanamine group. This structural feature enhances its reactivity and allows for the development of derivatives with tailored biological activities. Its versatility and potential for functionalization make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(5-methyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H14N4/c1-12-3-2-6-7(5-12)11-8(4-9)10-6/h2-5,9H2,1H3,(H,10,11) |
InChI Key |
BDAAZNPQDJHMKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)NC(=N2)CN |
Origin of Product |
United States |
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